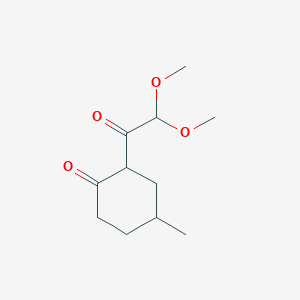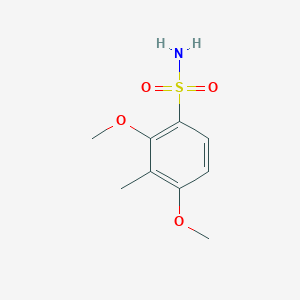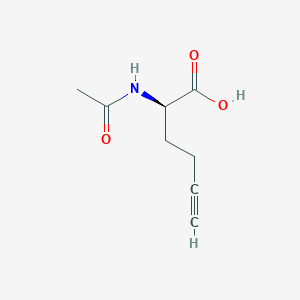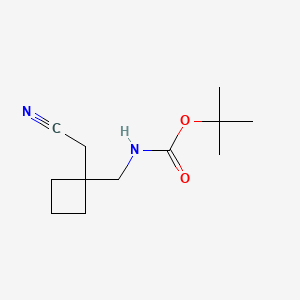
tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate: is a chemical compound with the molecular formula C13H14BrN3O3. It is a derivative of quinazolinone, a bicyclic compound that is widely studied for its potential biological activities. The presence of a bromine atom and a carbamate group in its structure makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-bromo-2-oxo-1,2-dihydroquinazoline.
Carbamate Formation: The key step involves the reaction of 6-bromo-2-oxo-1,2-dihydroquinazoline with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The quinazolinone core can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the quinazolinone core.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the quinazolinone core.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinazolinone derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinazoline N-oxides.
Reduction Products: Reduction can yield dihydroquinazoline derivatives.
科学的研究の応用
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agents: Quinazolinone derivatives, including tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate, are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The exact mechanism of action of tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and the carbamate group can influence its binding affinity and specificity towards these targets .
類似化合物との比較
- tert-Butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness:
- Structural Features: The presence of the bromine atom and the specific positioning of the carbamate group make tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate unique compared to other quinazolinone derivatives .
- Reactivity: Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for synthetic applications.
特性
分子式 |
C13H14BrN3O3 |
|---|---|
分子量 |
340.17 g/mol |
IUPAC名 |
tert-butyl N-(6-bromo-2-oxo-1H-quinazolin-4-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O3/c1-13(2,3)20-12(19)17-10-8-6-7(14)4-5-9(8)15-11(18)16-10/h4-6H,1-3H3,(H2,15,16,17,18,19) |
InChIキー |
GPGHPULQQPAZEV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC(=O)NC2=C1C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B13494389.png)
![2-[(4-Hydroxy-2-methylphenyl)(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13494396.png)
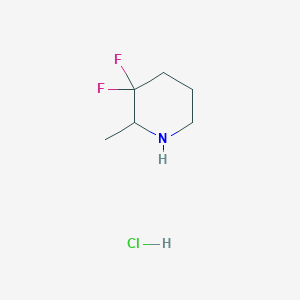
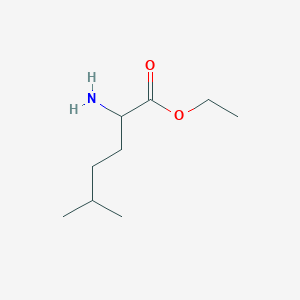
![5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B13494409.png)
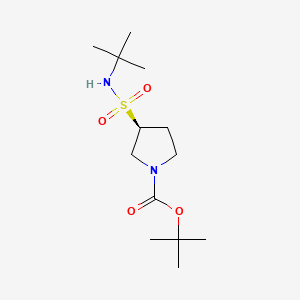


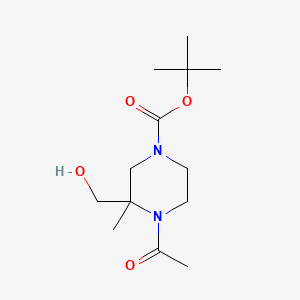
![methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate](/img/structure/B13494432.png)
